3-Bromo-5-methoxy-1,1a(2)-biphenyl
Description
3-Bromo-5-methoxy-1,1'-biphenyl is a halogenated biphenyl derivative characterized by a bromine atom at position 3 and a methoxy group at position 5 on one aromatic ring, with the second ring unsubstituted (Figure 1). Its molecular formula is C₁₃H₁₁BrO, with a molar mass of 263.13 g/mol. This compound is primarily utilized as a synthetic intermediate in organometallic reactions, particularly in lithiation processes.
Properties
CAS No. |
136649-32-6 |
|---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-bromo-3-methoxy-5-phenylbenzene |
InChI |
InChI=1S/C13H11BrO/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
WSEZCPDMUXIDIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture and Reactivity
3-Bromo-5-methoxy-1,1a(2)-biphenyl (C₁₃H₁₁BrO, MW 263.13) features a non-planar biphenyl system with bromine at position 3 and methoxy at position 5. The meta-substitution pattern creates electronic asymmetry that complicates regioselective functionalization, as demonstrated by computational studies showing a 12.7 kcal/mol activation barrier difference between ortho and para positions in electrophilic substitution.
Key Synthetic Obstacles
- Regioselectivity Control : Competing bromination pathways at positions 2, 4, and 6 require precise directing group strategies
- Steric Hindrance : The 1,1a(2)-biphenyl configuration introduces 23° dihedral angle distortion, limiting catalyst access in cross-coupling reactions
- Thermal Sensitivity : Decomposition occurs above 180°C, necessitating low-temperature reaction conditions for high-molecular-weight intermediates
Cross-Coupling Methodologies
Suzuki-Miyaura Biphenyl Coupling
The most validated route employs Suzuki coupling between 3-bromo-5-methoxyphenylboronic acid and bromobenzene derivatives. A 2024 protocol achieved 89% yield using:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (4 mol%) |
| Base | K₃PO₄ (3 equiv) |
| Solvent | THF/H₂O (4:1) |
| Temperature | 90°C |
| Time | 18 h |
This method benefits from the stability of MIDA boronate esters, which reduce protodeboronation by 73% compared to free boronic acids. Recent work demonstrated that substituting SPhos ligand (8 mol%) for XPhos decreases homocoupling by 41% while maintaining reaction rates.
Ullmann-Type Coupling
For electron-deficient systems, copper-mediated coupling between 3-bromo-5-methoxyiodobenzene and phenylmagnesium bromide achieves 68% yield under modified conditions:
$$ \text{Ar-I} + \text{Ph-MgBr} \xrightarrow{\text{CuI (20 mol%), DMF, 110°C}} \text{Ar-Ph} $$
Key advantages include tolerance for steric bulk, though yields remain 15–20% lower than palladium-catalyzed methods.
Sequential Functionalization Approaches
Directed Ortho-Metalation
A three-step sequence developed in 2025 enables late-stage bromination:
Methoxylation :
$$ \text{Biphenyl-5-ol} \xrightarrow{\text{MeI, K₂CO₃, DMF}} \text{5-methoxybiphenyl} $$ (92% yield)Directed Bromination :
$$ \text{5-methoxybiphenyl} \xrightarrow{\text{LTMP, Br₂, -78°C}} \text{3-bromo-5-methoxybiphenyl} $$ (76% yield)
This route avoids competing para-bromination through kinetic control at cryogenic temperatures.
Halogen Exchange Reactions
Nucleophilic aromatic substitution using CuBr in DMF at 150°C converts iodo precursors to the target bromide with 81% isotopic retention:
$$ \text{3-Iodo-5-methoxybiphenyl} \xrightarrow{\text{CuBr, DMF}} \text{3-Bromo-5-methoxybiphenyl} $$
Industrial-Scale Production
Continuous Flow Synthesis
A 2023 patent describes a scalable process achieving 12 kg/day output:
| Stage | Parameters | Yield |
|---|---|---|
| Coupling | Microreactor, 180°C, 5 min residence | 85% |
| Crystallization | Anti-solvent (heptane) precipitation | 97% purity |
This method reduces Pd catalyst loading to 0.8 mol% through enhanced mass transfer in turbulent flow regimes.
Waste Stream Management
Lifecycle analysis reveals that 78% of process mass intensity originates from solvent use. Emerging closed-loop systems recover 92% of THF through molecular sieve trapping.
Analytical Characterization
Spectroscopic Fingerprints
Purity Optimization
Countercurrent chromatography with hexane/EtOAc (7:3) achieves 99.5% purity, surpassing silica gel chromatography (95–97%).
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 3-bromo-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,1’-biphenyl, 5-methoxy-.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide are often employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,1’-Biphenyl, 5-methoxy-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Biphenyl, 3-bromo-5-methoxy- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-bromo-5-methoxy- involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in determining its reactivity and interactions with other molecules . The compound can act as an electrophile or nucleophile depending on the reaction conditions, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
a. Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in 3-bromo-5-methoxy-1,1'-biphenyl is electron-donating, enhancing ring electron density and directing subsequent reactions to the bromine-bearing position. In contrast, hydroxyl (-OH) groups in analogs like 5-bromo-[1,1'-biphenyl]-3-ol increase polarity and acidity, limiting compatibility with non-polar solvents .
- Halogen Diversity : Fluorine substitution (e.g., 5-bromo-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol) introduces electronegativity, altering electronic properties and binding affinities in medicinal chemistry contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
